molecular formula C17H13ClN4OS B11515291 1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea

1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B11515291
M. Wt: 356.8 g/mol
InChI Key: KFPLPXNRWRNIMN-MDZDMXLPSA-N
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Description

1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea is a synthetic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylethenyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea typically involves the reaction of 3-chlorophenyl isocyanate with 5-[(E)-2-phenylethenyl]-1,3,4-thiadiazole-2-amine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chlorophenyl isocyanate+5-[(E)-2-phenylethenyl]-1,3,4-thiadiazole-2-amine1-(3-chlorophenyl)-3-5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-ylurea\text{3-chlorophenyl isocyanate} + \text{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazole-2-amine} \rightarrow \text{this compound} 3-chlorophenyl isocyanate+5-[(E)-2-phenylethenyl]-1,3,4-thiadiazole-2-amine→1-(3-chlorophenyl)-3-5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-ylurea

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an inhibitor of specific enzymes, making it a candidate for therapeutic applications.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C17H13ClN4OS/c18-13-7-4-8-14(11-13)19-16(23)20-17-22-21-15(24-17)10-9-12-5-2-1-3-6-12/h1-11H,(H2,19,20,22,23)/b10-9+

InChI Key

KFPLPXNRWRNIMN-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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